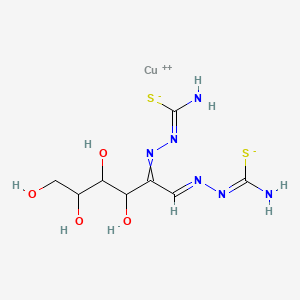![molecular formula C15H10N4O4S B14634395 Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- CAS No. 53295-68-4](/img/structure/B14634395.png)
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene group, a 2,4-dinitrophenyl group, and a 2-methylbenzo[b]thien-3-yl group, making it a complex molecule with interesting chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-dinitrophenyl and 2-methylbenzo[b]thien-3-yl precursors. These precursors are then subjected to diazotization reactions under controlled conditions to form the final compound. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and sulfoxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and sulfoxide derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .
Scientific Research Applications
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can modulate signaling pathways and cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-2-yl)-
- Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-4-yl)-
- Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-5-yl)-
Uniqueness
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the methyl group on the benzo[b]thienyl ring and the presence of the diazene and dinitrophenyl groups contribute to its distinct properties compared to similar compounds .
Properties
CAS No. |
53295-68-4 |
|---|---|
Molecular Formula |
C15H10N4O4S |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)-(2-methyl-1-benzothiophen-3-yl)diazene |
InChI |
InChI=1S/C15H10N4O4S/c1-9-15(11-4-2-3-5-14(11)24-9)17-16-12-7-6-10(18(20)21)8-13(12)19(22)23/h2-8H,1H3 |
InChI Key |
JFOLXWFNUNCQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


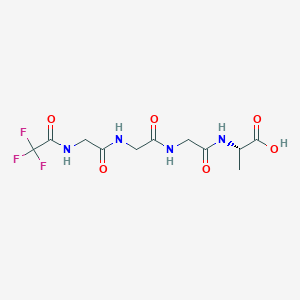
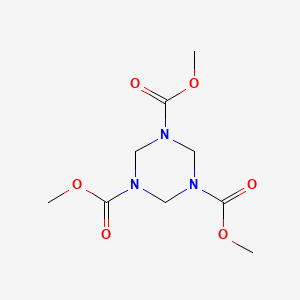
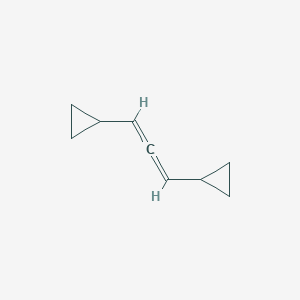
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)

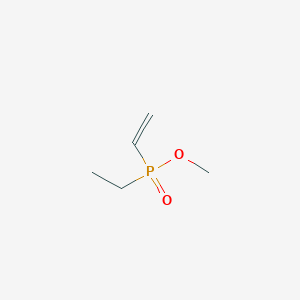

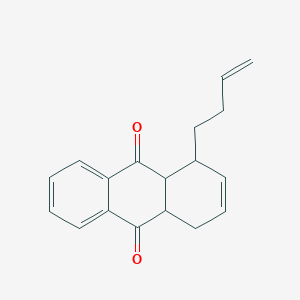
![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)

![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
